molecular formula C19H24O3 B14772969 (3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,5,7-trione

(3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,5,7-trione

Cat. No.: B14772969
M. Wt: 300.4 g/mol
InChI Key: PJMNEPMSGCRSRC-GWYAIPILSA-N
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Description

The compound (8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6,17(2H)-trione is a complex organic molecule with a polycyclic structure This compound is a derivative of cyclopenta[a]phenanthrene and is characterized by its multiple chiral centers and trione functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6,17(2H)-trione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a suitable precursor molecule under acidic or basic conditions, followed by oxidation to introduce the trione functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6,17(2H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the trione groups to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional ketone or carboxyl groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6,17(2H)-trione is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activity. Its structural similarity to certain natural products suggests it may interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. Research focuses on their ability to modulate biological pathways and their efficacy in treating various diseases.

Industry

In industry, this compound is used in the development of new materials and as a building block for the synthesis of complex organic molecules. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6,17(2H)-trione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and modulating biological pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[a]phenanthrene: The parent compound with a similar polycyclic structure.

    Steroids: Compounds with similar ring structures and biological activity.

    Polycyclic Aromatic Hydrocarbons: Compounds with multiple fused aromatic rings.

Uniqueness

The uniqueness of (8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6,17(2H)-trione lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

IUPAC Name

(10R,13S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,6,17-trione

InChI

InChI=1S/C19H24O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14H,3-8,10H2,1-2H3/t12?,13?,14?,18-,19+/m1/s1

InChI Key

PJMNEPMSGCRSRC-GWYAIPILSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CCC2=O)CC(=O)C4=CC(=O)CC[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC(=O)C4=CC(=O)CCC34C

Origin of Product

United States

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